Methyltris(trifluoromethyl)germane
CAS No.: 66348-19-4
Cat. No.: VC17982288
Molecular Formula: C4H3F9Ge
Molecular Weight: 294.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66348-19-4 |
---|---|
Molecular Formula | C4H3F9Ge |
Molecular Weight | 294.68 g/mol |
IUPAC Name | methyl-tris(trifluoromethyl)germane |
Standard InChI | InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
Standard InChI Key | PLVDPEQWNLGHIT-UHFFFAOYSA-N |
Canonical SMILES | C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Introduction
Structural Identification and Molecular Characteristics
Chemical Identity and Formula
Methyltris(trifluoromethyl)germane is defined by the molecular formula C₄H₃F₉Ge, with a molecular weight of 294.692 g/mol and an exact mass of 295.930 Da . The germanium atom serves as the central element, bonded to three trifluoromethyl groups and one methyl group in a tetrahedral geometry. This configuration is corroborated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry, though detailed crystallographic studies remain absent in the literature .
Table 1: Key Identifiers of Methyltris(trifluoromethyl)germane
Property | Value | Source |
---|---|---|
CAS Number | 66348-19-4 | |
Molecular Formula | C₄H₃F₉Ge | |
Molecular Weight | 294.692 g/mol | |
Exact Mass | 295.930 Da | |
LogP (Partition Coefficient) | 4.629 |
The LogP value of 4.629 indicates high lipophilicity, suggesting preferential solubility in nonpolar solvents . This property is critical for applications in hydrophobic matrices or organometallic reactions requiring apolar media.
Comparative Analysis with Related Compounds
Methyltris(trifluoromethyl)germane differs structurally from simpler organogermanium derivatives, such as trimethyl(trifluoromethyl)germane (CAS 21907-59-5, C₄H₉F₃Ge). The latter features a single trifluoromethyl group and three methyl groups, resulting in a lower molecular weight (186.749 g/mol) and distinct physicochemical properties, including a boiling point of 52.8°C and a vapor pressure of 275 mmHg at 25°C . The increased fluorine content in methyltris(trifluoromethyl)germane enhances its thermal stability and electron-withdrawing effects, which influence reactivity in synthetic pathways .
Synthesis and Manufacturing
Modern Fluorination Techniques
While direct synthesis methods are scarce, analogous processes for trifluoromethylated compounds provide insights. For example, the halex reaction—a halogen-exchange process using hydrogen fluoride (HF)—has been utilized to convert trichloromethylbenzenes to trifluoromethylbenzenes . Adapting this approach for germanium substrates could involve reacting methyltrichlorogermane (CH₃GeCl₃) with HF or fluorinating agents like SbF₃, though such methods remain speculative for methyltris(trifluoromethyl)germane.
Challenges in Purification
The compound’s high molecular weight and low volatility (no reported boiling point) complicate distillation-based purification . Chromatographic techniques or recrystallization from fluorinated solvents may be necessary, but specific protocols are absent in available literature.
Physicochemical Properties
Thermal and Volatile Behavior
Unlike its trimethyl counterpart, methyltris(trifluoromethyl)germane lacks reported boiling or melting points, suggesting stability at ambient temperatures . The trifluoromethyl groups likely contribute to this stability by imparting steric bulk and reducing intermolecular interactions.
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands near 1,150–1,250 cm⁻¹ are expected for C-F stretching vibrations, consistent with trifluoromethyl groups .
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NMR Spectroscopy: The germanium center induces significant deshielding in adjacent protons, with methyl group protons resonating near δ 1.5–2.0 ppm in ¹H NMR .
Reactivity and Stability
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